molecular formula C65H97N13O19S B15145486 Biotin-NH-PSMA-617

Biotin-NH-PSMA-617

Cat. No.: B15145486
M. Wt: 1396.6 g/mol
InChI Key: CSWUDCLVTNJNET-LQBUBBGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-NH-PSMA-617 involves the conjugation of biotin to PSMA-617. The process typically includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the process would likely involve large-scale synthesis using automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Biotin-NH-PSMA-617 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is this compound itself, which can be further modified or labeled for specific applications.

Scientific Research Applications

Biotin-NH-PSMA-617 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Biotin-NH-PSMA-617 exerts its effects by targeting the prostate-specific membrane antigen (PSMA) on prostate cancer cells. The biotin moiety allows for high-affinity binding to PSMA, leading to efficient internalization into the cells. Once inside, it can deliver therapeutic agents or imaging labels directly to the tumor cells, enhancing the efficacy of treatment and diagnosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biotin-NH-PSMA-617 is unique due to its biotinylation, which enhances its binding affinity and internalization efficiency compared to PSMA-617 alone. This modification allows for more versatile applications in both diagnostic and therapeutic settings .

Properties

Molecular Formula

C65H97N13O19S

Molecular Weight

1396.6 g/mol

IUPAC Name

(2S)-2-[[(1S)-5-[[(2R)-2-[[4-[[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]hexanoyl]amino]methyl]cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid

InChI

InChI=1S/C65H97N13O19S/c79-52(14-4-3-13-51-58-50(40-98-51)73-65(97)74-58)66-23-7-5-11-46(69-53(80)36-75-25-27-76(37-55(83)84)29-31-78(39-57(87)88)32-30-77(28-26-75)38-56(85)86)60(90)68-35-41-15-19-44(20-16-41)59(89)70-49(34-42-17-18-43-9-1-2-10-45(43)33-42)61(91)67-24-8-6-12-47(62(92)93)71-64(96)72-48(63(94)95)21-22-54(81)82/h1-2,9-10,17-18,33,41,44,46-51,58H,3-8,11-16,19-32,34-40H2,(H,66,79)(H,67,91)(H,68,90)(H,69,80)(H,70,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,92,93)(H,94,95)(H2,71,72,96)(H2,73,74,97)/t41?,44?,46-,47-,48-,49+,50-,51-,58-/m0/s1

InChI Key

CSWUDCLVTNJNET-LQBUBBGQSA-N

Isomeric SMILES

C1CC(CCC1CNC(=O)[C@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)NC(=O)CN4CCN(CCN(CCN(CC4)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CC5=CC6=CC=CC=C6C=C5)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1CC(CCC1CNC(=O)C(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)NC(=O)CN4CCN(CCN(CCN(CC4)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC5=CC6=CC=CC=C6C=C5)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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